molecular formula C9H10N2O B599910 1-(1H-Indazol-5-yl)ethanol CAS No. 181820-37-1

1-(1H-Indazol-5-yl)ethanol

Cat. No.: B599910
CAS No.: 181820-37-1
M. Wt: 162.192
InChI Key: BFCUUTINQNRDEU-UHFFFAOYSA-N
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Description

1-(1H-Indazol-5-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound this compound features an ethanol group attached to the fifth position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indazol-5-yl)ethanol can be achieved through various synthetic routes. One common method involves the reduction of 1-(1H-Indazol-5-yl)acetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-(1H-Indazol-5-yl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(1H-Indazol-5-yl)acetaldehyde or 1-(1H-Indazol-5-yl)acetic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-(1H-Indazol-5-yl)ethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloro group, forming 1-(1H-Indazol-5-yl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(1H-Indazol-5-yl)acetaldehyde, 1-(1H-Indazol-5-yl)acetic acid.

    Reduction: 1-(1H-Indazol-5-yl)ethane.

    Substitution: 1-(1H-Indazol-5-yl)ethyl chloride.

Scientific Research Applications

1-(1H-Indazol-5-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various indazole-based compounds. Its reactivity makes it a valuable building block for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential pharmacological activities, this compound is explored as a lead compound in drug discovery. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-5-yl)ethanol involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    1-(1H-Indazol-3-yl)ethanol: Similar structure but with the ethanol group attached to the third position of the indazole ring.

    1-(1H-Indazol-6-yl)ethanol: Ethanol group attached to the sixth position of the indazole ring.

    1-(1H-Indazol-7-yl)ethanol: Ethanol group attached to the seventh position of the indazole ring.

Uniqueness: 1-(1H-Indazol-5-yl)ethanol is unique due to the specific position of the ethanol group on the indazole ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The fifth position attachment may confer distinct steric and electronic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(1H-indazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCUUTINQNRDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743510
Record name 1-(1H-Indazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181820-37-1
Record name 1-(1H-Indazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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